2,4-Diiodo-6-methylnicotinonitrile
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Overview
Description
2,4-Diiodo-6-methylnicotinonitrile is a chemical compound with the molecular formula C₇H₄I₂N₂ It is a derivative of nicotinonitrile, characterized by the presence of two iodine atoms at positions 2 and 4, and a methyl group at position 6 on the pyridine ring
Preparation Methods
The synthesis of 2,4-Diiodo-6-methylnicotinonitrile typically involves multicomponent reactions. One common method includes the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . The reaction conditions often involve the use of ethanol (EtOH) as a solvent at room temperature (20°C). The process may also include regioselective alkylation with alkyl halides, followed by treatment with potassium hydroxide (KOH) in dimethylformamide (DMF) to generate the desired product .
Chemical Reactions Analysis
2,4-Diiodo-6-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: The iodine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
2,4-Diiodo-6-methylnicotinonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-methylnicotinonitrile is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets and pathways. For example, derivatives of nicotinonitrile can act as inhibitors of enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
2,4-Diiodo-6-methylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
2,6-Dichloro-4-methylnicotinonitrile: This compound undergoes regioselective nucleophilic substitution reactions similar to this compound.
2-Bromo-4-methylnicotinonitrile: Used as an intermediate in the synthesis of nevirapine, a non-nucleosidic reverse transcriptase inhibitor for HIV treatment.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles: These derivatives are synthesized through multicomponent reactions and have various applications in chemistry and biology.
Properties
Molecular Formula |
C7H4I2N2 |
---|---|
Molecular Weight |
369.93 g/mol |
IUPAC Name |
2,4-diiodo-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4I2N2/c1-4-2-6(8)5(3-10)7(9)11-4/h2H,1H3 |
InChI Key |
FNEYKRMDWGXOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)I)C#N)I |
Origin of Product |
United States |
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